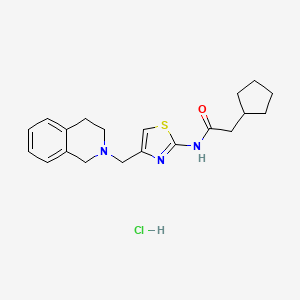

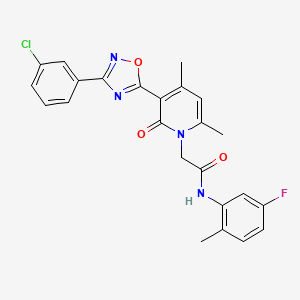

![molecular formula C23H31N3O4S2 B2630596 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-34-9](/img/structure/B2630596.png)

2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

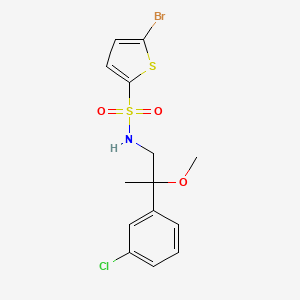

This compound is a sulfur-containing heterocyclic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a carboxamide group and a sulfamoyl group, which are common functional groups in medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The exact synthesis method for this compound would depend on the starting materials and the desired substitution pattern on the thiophene ring.Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions . Common reactions include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the functional groups.Scientific Research Applications

Heterocyclic Synthesis

Research has explored the synthesis of heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, starting from similar tetrahydrobenzo[b]thiophene carboxamide frameworks. These studies are fundamental in developing novel compounds with potential therapeutic applications (Mohareb et al., 2004).

Biological Activities

Several novel thiophene derivatives synthesized from 2-amino-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and related structures have been screened for antiarrhythmic, serotonin antagonist, and antianxiety activities. This research indicates the potential of these compounds in developing new therapeutic agents (Amr et al., 2010).

Anti-Inflammatory and Analgesic Agents

Compounds derived from benzo[b]thiophene carboxamides have been investigated for their anti-inflammatory and analgesic activities. These studies are crucial in identifying new drugs for treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Evaluation

Research into 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides has shown promising results in antimicrobial evaluation and molecular docking studies. These findings highlight the potential of such compounds in combating microbial infections (Talupur et al., 2021).

Spectroscopic Studies

Studies have also been conducted on the absorption and fluorescence spectra of similar carboxamides, estimating ground and excited state dipole moments. This research contributes to our understanding of the physical properties of these compounds, which is essential for designing drugs with optimal absorption and distribution properties (Patil et al., 2011).

Future Directions

Properties

IUPAC Name |

2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S2/c1-4-12-26(13-5-2)32(29,30)17-9-7-16(8-10-17)22(28)25-23-20(21(24)27)18-14-15(3)6-11-19(18)31-23/h7-10,15H,4-6,11-14H2,1-3H3,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMOTMRRDWMPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

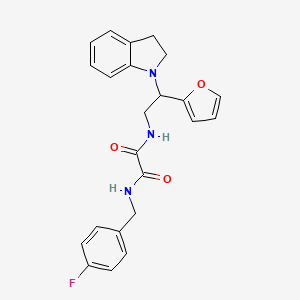

![1-butyl-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2630516.png)

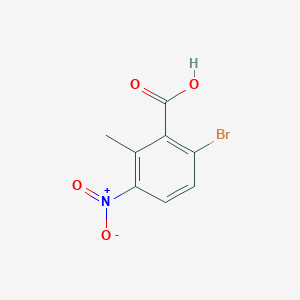

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2630523.png)

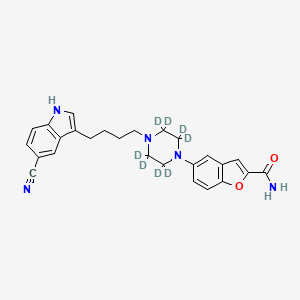

![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)

![1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2630531.png)

![4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B2630536.png)